molecular formula C8H12BrCl B12654547 1-Octyne, 1-bromo-8-chloro- CAS No. 71487-12-2

1-Octyne, 1-bromo-8-chloro-

Cat. No.: B12654547
CAS No.: 71487-12-2
M. Wt: 223.54 g/mol
InChI Key: DKDDZXUBMOUAAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Octyne, 1-bromo-8-chloro- is an organic compound with the molecular formula C8H12BrCl. It belongs to the class of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond. This compound is characterized by the presence of both bromine and chlorine atoms attached to the carbon chain, making it a halogenated alkyne.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Octyne, 1-bromo-8-chloro- can be synthesized through various methods. One common approach involves the reaction of 1-octyne with bromine and chlorine under controlled conditions. The reaction typically takes place in the presence of a solvent such as tetrahydrofuran (THF) and a catalyst like palladium on carbon (Pd/C). The reaction conditions, including temperature and pressure, are carefully controlled to ensure the selective addition of bromine and chlorine to the alkyne.

Industrial Production Methods

In industrial settings, the production of 1-octyne, 1-bromo-8-chloro- may involve large-scale reactions using similar principles as laboratory synthesis. The process may be optimized for higher yields and efficiency, often involving continuous flow reactors and advanced purification techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-Octyne, 1-bromo-8-chloro- undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction Reactions: Reduction of the alkyne can lead to the formation of alkenes or alkanes.

    Addition Reactions: The triple bond can undergo addition reactions with halogens, hydrogen, and other reagents.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Addition: Halogens (Br2, Cl2), hydrogen gas (H2) with a catalyst like palladium or platinum.

Major Products Formed

    Substitution: Formation of various substituted alkynes or alkenes.

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of alkenes or alkanes.

    Addition: Formation of dihalogenated or hydrogenated products.

Scientific Research Applications

1-Octyne, 1-bromo-8-chloro- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the synthesis of bioactive compounds and as a probe in biochemical studies.

    Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Octyne, 1-bromo-8-chloro- involves its interaction with various molecular targets and pathways. The presence of halogen atoms (bromine and chlorine) can influence the reactivity and selectivity of the compound in different reactions. The alkyne group allows for versatile transformations, making it a valuable intermediate in organic synthesis.

Comparison with Similar Compounds

1-Octyne, 1-bromo-8-chloro- can be compared with other halogenated alkynes such as:

    1-Octyne, 1-bromo-: Similar structure but lacks the chlorine atom.

    1-Octyne, 1-chloro-: Similar structure but lacks the bromine atom.

    1-Octyne, 1-iodo-: Contains iodine instead of bromine or chlorine.

    1-Octyne, 1-fluoro-: Contains fluorine instead of bromine or chlorine.

These compounds share similar reactivity patterns but differ in their specific chemical properties and applications due to the nature of the halogen atoms present.

Properties

CAS No.

71487-12-2

Molecular Formula

C8H12BrCl

Molecular Weight

223.54 g/mol

IUPAC Name

1-bromo-8-chlorooct-1-yne

InChI

InChI=1S/C8H12BrCl/c9-7-5-3-1-2-4-6-8-10/h1-4,6,8H2

InChI Key

DKDDZXUBMOUAAD-UHFFFAOYSA-N

Canonical SMILES

C(CCCCl)CCC#CBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.